2-(1H-Indazol-3-yl)ethanamine hydrochloride
Overview
Description
2-(1H-Indazol-3-yl)ethanamine hydrochloride, also known as INDAMINE HCl, is a synthetic compound. It has a molecular formula of C9H12ClN3 and a molecular weight of 197.66 g/mol. The compound is part of the indazole family, a group of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of indazoles, including 2-(1H-Indazol-3-yl)ethanamine hydrochloride, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 2-(1H-Indazol-3-yl)ethanamine hydrochloride consists of a core indazole ring attached to an ethanamine group. The indazole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles have been extensively studied. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications
Antiproliferative Agent in Cancer Research
2-(1H-Indazol-3-yl)ethanamine hydrochloride: has been studied for its potential as an antiproliferative agent. Compounds with the indazole moiety have shown activity against a panel of tumor cell lines derived from various cancer types, including leukemia, lung, colon, and breast cancers . This compound could be a part of novel therapies targeting specific pathways involved in cancer cell growth.
Reference Standard for Pharmacological Studies
2-(1H-Indazol-3-yl)ethanamine hydrochloride: is available for purchase as a high-quality reference standard . It is used in pharmaceutical testing to ensure accurate results in research, particularly in the development and quality control of pharmaceuticals.
Future Directions
The future directions for research on 2-(1H-Indazol-3-yl)ethanamine hydrochloride could include further exploration of its medicinal applications, given the wide variety of uses for indazole-containing compounds . Additionally, more research could be done to optimize the synthesis process and to fully understand the physical and chemical properties of this compound.
properties
IUPAC Name |
2-(2H-indazol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBIWJRRQYPTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735858 | |
Record name | 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indazol-3-yl)ethanamine hydrochloride | |
CAS RN |
1258504-46-9 | |
Record name | 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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